

physical and chemical properties of 1-Benzyl-2,3-O-isopropylidene glycerol

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Compound of Interest

1-Benzyl-2,3-O-isopropylidene
glycerol

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An In-depth Technical Guide to 1-Benzyl-2,3-O-isopropylidene glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Benzyl-2,3-O-isopropylidene glycerol**, a key intermediate in synthetic organic chemistry. The information is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data for practical application.

Core Compound Properties

1-Benzyl-2,3-O-isopropylidene glycerol, also known as benzyl solketal ether, is a protected form of glycerol. This compound is a versatile building block, particularly in the synthesis of complex chiral molecules. Its primary application lies in the preparation of dioxolane analogs, such as Dexoxadrol and Etoxadrol, which are investigated as potential phencyclidine-like agents.[1][2][3]

Physical and Chemical Data

The quantitative physical and chemical properties of **1-Benzyl-2,3-O-isopropylidene glycerol** are summarized in the tables below for ease of reference and comparison.



Table 1: General and Physical Properties

Property	Value
Molecular Formula	C13H18O3[2]
Molecular Weight	222.28 g/mol [2]
Appearance	Clear, colorless to pale yellow oil
Boiling Point	89-91 °C at 0.1 mmHg
Density	1.051 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.494
Storage Temperature	2-8°C[1]

Table 2: Identification and Registration

Identifier	Value
CAS Number	15028-56-5 (racemic)[1]
16495-03-7 ((S)-enantiomer)[2]	
EINECS Number	239-110-0[1]
InChI Key	DBFDSKSLTCMIPB-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1-Benzyl-2,3-O-isopropylidene glycerol** are provided to support reproducible experimental work.

Synthesis Protocol: Etherification of Solketal

This protocol is adapted from the etherification reaction of solketal (isopropylidene glycerol) with benzyl alcohol.

Objective: To synthesize 1-Benzyl-2,3-O-isopropylidene glycerol.



Materials:

- Solketal (racemic or enantiomerically pure)
- Benzyl alcohol
- p-Toluenesulfonic acid (catalyst)
- Sodium carbonate
- Anhydrous sodium sulfate
- Organic solvent (e.g., Toluene)
- Round-bottom flask with reflux condenser and Dean-Stark trap
- · Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine solketal and benzyl alcohol. A molar ratio of 4:1 (solketal to benzyl alcohol) is recommended to improve selectivity towards the desired product. Add toluene as a solvent to facilitate azeotropic removal of water.
- Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 2.2% by weight) to the mixture.
- Reaction: Heat the mixture to reflux (approximately 110°C). The water generated during the
 reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer
 chromatography (TLC) or gas chromatography (GC). The reaction is typically run for 12
 hours.



- Quenching: Once the reaction is complete, cool the mixture in an ice bath. Add sodium carbonate to neutralize the p-toluenesulfonic acid catalyst.
- Workup: Filter the mixture to remove the sodium carbonate. Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-Benzyl-2,3-O-isopropylidene glycerol.

Characterization Protocols

Objective: To confirm the molecular structure of **1-Benzyl-2,3-O-isopropylidene glycerol**.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
- ¹H NMR Acquisition:
 - Acquire a ¹H NMR spectrum.
 - Expected Chemical Shifts (δ, ppm):
 - ~7.3 (m, 5H, Ar-H)
 - ~4.5 (s, 2H, Ar-CH₂-O)



- ~4.3 (m, 1H, O-CH-CH₂)
- ~4.1 (dd, 1H, O-CH₂-CH)
- ~3.7 (dd, 1H, O-CH₂-CH)
- ~3.5 (d, 2H, CH-CH₂-O-Bn)
- ~1.4 (s, 3H, C(CH₃)₂)
- ~1.3 (s, 3H, C(CH₃)₂)
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Expected Chemical Shifts (δ, ppm):
 - ~138 (Ar-C, quaternary)
 - ~128.5 (Ar-CH)
 - ~127.8 (Ar-CH)
 - ~109.5 (O-C(CH₃)₂-O)
 - ~76 (O-CH-CH₂)
 - ~73.5 (Ar-CH₂-O)
 - ~72 (CH-CH₂-O-Bn)
 - ~67 (O-CH₂-CH)
 - ~26.5 (C(CH₃)₂)
 - ~25.5 (C(CH₃)₂)

Objective: To identify the functional groups present in the molecule.



Instrumentation:

 FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).

Procedure:

- Sample Preparation: Apply a thin film of the neat liquid sample onto the ATR crystal or between two salt plates.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Expected Absorptions (cm⁻¹):
 - ~3050-3000 (C-H stretch, aromatic)
 - ~2990-2850 (C-H stretch, aliphatic)
 - ~1600, ~1495, ~1450 (C=C stretch, aromatic ring)
 - ~1250-1050 (C-O stretch, ether and acetal)
 - ~740, ~700 (C-H bend, monosubstituted benzene)

Objective: To assess the purity of the compound and confirm its molecular weight.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Capillary column (e.g., HP-5MS or equivalent).
- Helium carrier gas.

Procedure:

• Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

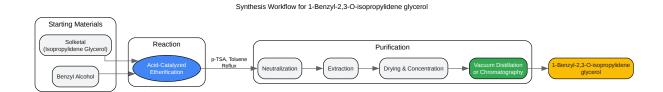


- · GC Method:
 - Injector Temperature: 250°C
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
 - Carrier Gas Flow: 1 mL/min (constant flow).
- · MS Method:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Transfer Line Temperature: 280°C
- Data Analysis:
 - The GC chromatogram will indicate the purity of the sample.
 - The mass spectrum should show the molecular ion (M+) at m/z 222.
 - Expected Fragmentation Pattern: Key fragments would include the loss of a methyl group (m/z 207), the tropylium ion (m/z 91), and fragments related to the dioxolane ring.

Visualizations

The following diagrams illustrate key workflows and relationships involving **1-Benzyl-2,3-O-isopropylidene glycerol**.



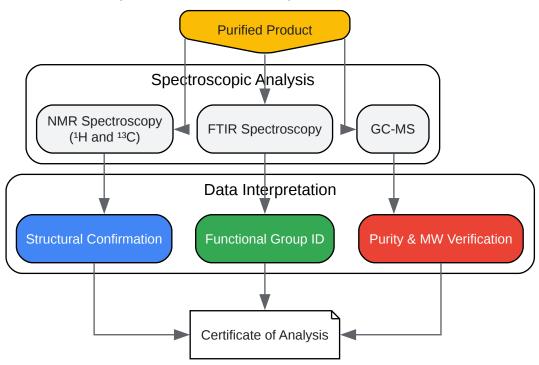


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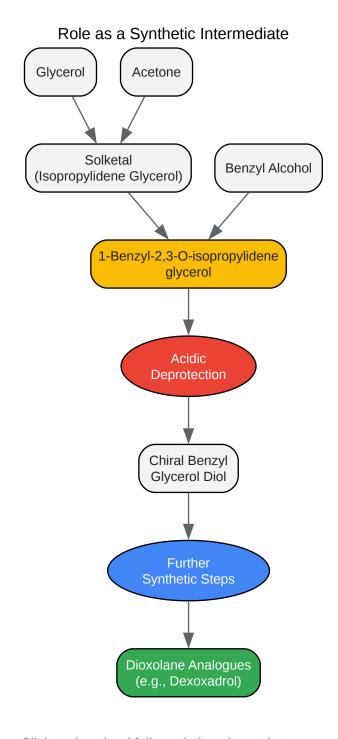
Caption: Synthesis workflow for 1-Benzyl-2,3-O-isopropylidene glycerol.



Analytical Workflow for Compound Characterization







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